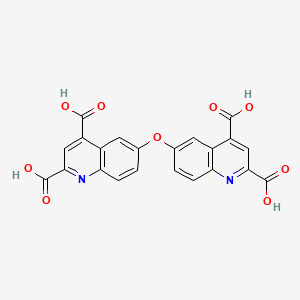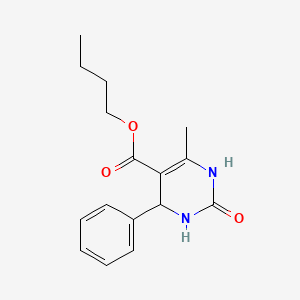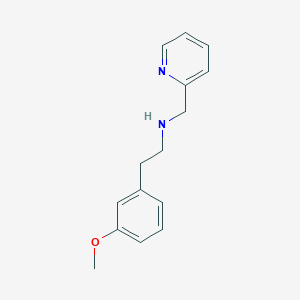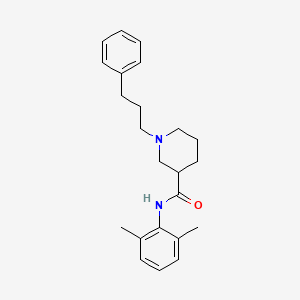
6,6'-oxydi(2,4-quinolinedicarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'6,6'-oxydi(2,4-quinolinedicarboxylic acid)' is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly known as 'ODQA' and is a derivative of quinoline-2,4-dicarboxylic acid. ODQA is a versatile compound with a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of ODQA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. ODQA has been found to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammatory responses and cell proliferation.
Biochemical and Physiological Effects:
ODQA has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. ODQA has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ODQA has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ODQA is its versatility. The compound can be easily synthesized in the lab and has a wide range of potential applications. However, one limitation of ODQA is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving ODQA. One area of interest is the development of ODQA-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of ODQA and to identify potential targets for drug development. Finally, research is needed to improve the solubility of ODQA, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of ODQA involves the reaction of quinoline-2,4-dicarboxylic acid with phosphorus oxychloride in the presence of a catalyst. The reaction results in the formation of ODQA in high yield. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
ODQA has been extensively studied for its potential applications in various fields of research. The compound has shown promising results in the field of cancer research, as it has been found to inhibit the growth of cancer cells. ODQA has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.
Propiedades
IUPAC Name |
6-(2,4-dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19(26)13-7-17(21(29)30)23-15-3-1-9(5-11(13)15)33-10-2-4-16-12(6-10)14(20(27)28)8-18(24-16)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJOVYNQBHFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(C=C4C(=O)O)C(=O)O)C(=CC(=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)


![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)